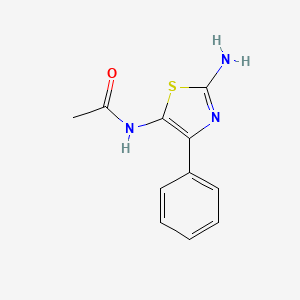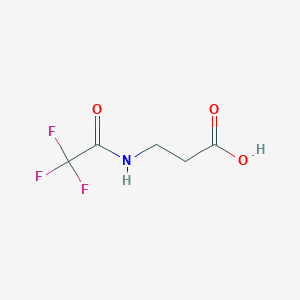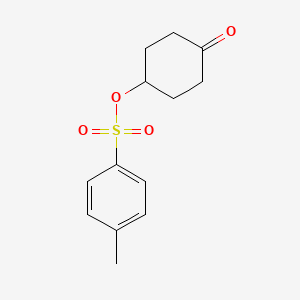
Ortetamine
Übersicht
Beschreibung
Ortetamin, auch bekannt als 2-Methylamphetamin, ist ein Stimulans, das zur Klasse der Amphetamine gehört. Es ist ein Monoamin-Freisetzer und wurde auf seine stimulierenden Eigenschaften untersucht. Ortetamin ähnelt in seiner Struktur Methamphetamin, hat aber eine Methylgruppe am Phenylring, die es von anderen Amphetaminen unterscheidet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Ortetamin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Methylphenylaceton mit Ammoniak und einem Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktion findet typischerweise in einer inerten Atmosphäre und unter kontrollierten Temperaturbedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ortetamin umfasst die großtechnische Synthese mit ähnlichen Methoden wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um hochreines Ortetamin zu erhalten, das für Forschungs- und industrielle Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ortetamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ortetamin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Reduktion von Ortetamin kann zur Bildung von sekundären Aminen führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-Methylphenylaceton oder 2-Methylbenzoesäure.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung verschiedener substituierter Ortetamin-Derivate abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzverbindung in Studien zu Amphetamin-Analoga und deren Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern im zentralen Nervensystem.
Medizin: Untersucht auf seinen möglichen Einsatz bei der Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und Narkolepsie, obwohl er derzeit nicht für den medizinischen Gebrauch zugelassen ist.
Wirkmechanismus
Ortetamin entfaltet seine Wirkung, indem es die Freisetzung von Monoaminen wie Dopamin, Noradrenalin und Serotonin aus präsynaptischen Neuronen erhöht. Es hemmt auch die Wiederaufnahme dieser Neurotransmitter, was zu erhöhten Konzentrationen im synaptischen Spalt führt. Dies führt zu einer verstärkten Stimulation postsynaptischer Rezeptoren und einer erhöhten neuronalen Aktivität. Die primären molekularen Ziele von Ortetamin sind die Monoamin-Transporter, einschließlich des Dopamin-Transporters, des Noradrenalin-Transporters und des Serotonin-Transporters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ortetamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ortetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of 2-methylphenylacetone or 2-methylbenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted this compound derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in studies of amphetamine analogs and their properties.
Biology: Investigated for its effects on neurotransmitter release and uptake in the central nervous system.
Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and narcolepsy, although it is not currently approved for medical use.
Wirkmechanismus
Ortetamine exerts its effects by increasing the release of monoamines, such as dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of postsynaptic receptors and increased neuronal activity. The primary molecular targets of this compound are the monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Vergleich Mit ähnlichen Verbindungen
Ortetamin ähnelt anderen substituierten Amphetaminen, wie z. B.:
Methamphetamin: Ortetamin hat eine Methylgruppe am Phenylring, während Methamphetamin eine Methylgruppe am Stickstoffatom hat.
3-Methylamphetamin: Ähnliche Struktur, aber mit der Methylgruppe an der dritten Position des Phenylrings.
4-Methylamphetamin: Ähnliche Struktur, aber mit der Methylgruppe an der vierten Position des Phenylrings.
Einzigartigkeit
Das einzigartige Strukturmerkmal von Ortetamin ist die Methylgruppe, die an der zweiten Position des Phenylrings gebunden ist, was seine pharmakologischen Eigenschaften und seine Wirksamkeit beeinflusst. Es hat sich gezeigt, dass es im Vergleich zu Dextroamphetamin eine geringere Wirksamkeit besitzt, aber in Tierversuchen zur Medikamentendiskriminierung als Ersatz dafür verwendet werden kann .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQBDFHXOOXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863569 | |
| Record name | 2-Methylamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-32-5 | |
| Record name | Ortetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ortetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORTETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)

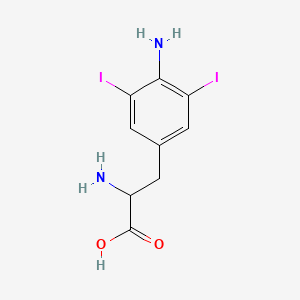

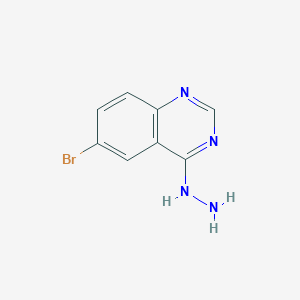

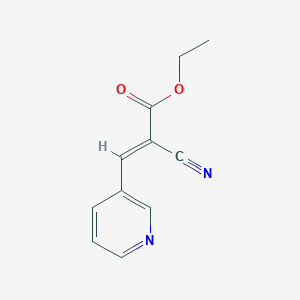
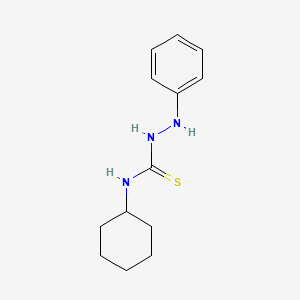
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)
